
2-(2,6-Dichlorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 2,6-dichlorophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity .
Another method involves the cyclization of appropriate precursors, such as the reaction of 2,6-dichlorophenyl azide with suitable alkenes under specific conditions .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cycloaddition reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The presence of the dichlorophenyl group allows for various substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized azetidines .
Scientific Research Applications
2-(2,6-Dichlorophenyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
2-Azetidinones: These are lactams with similar ring structures but different functional groups, commonly found in β-lactam antibiotics.
Uniqueness
2-(2,6-Dichlorophenyl)azetidine stands out due to its specific dichlorophenyl substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2 |
InChI Key |
UERAIUCRULWJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



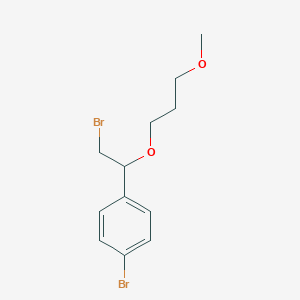


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
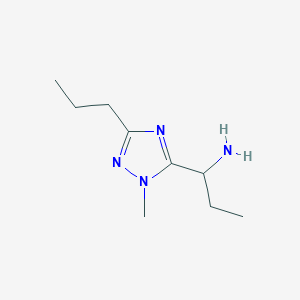

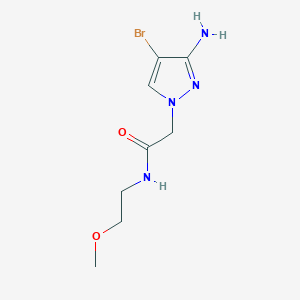

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
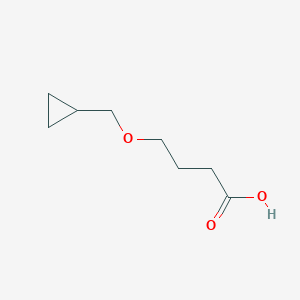
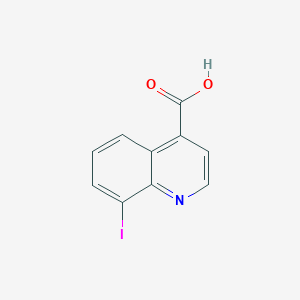
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
